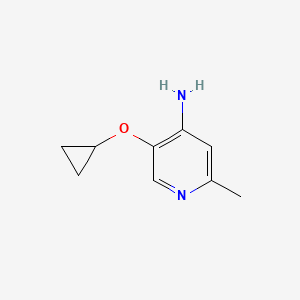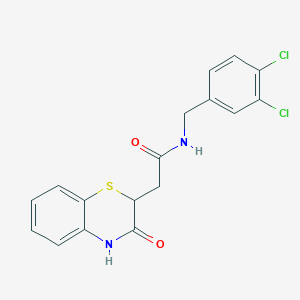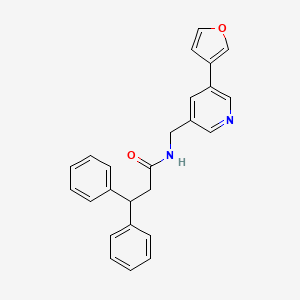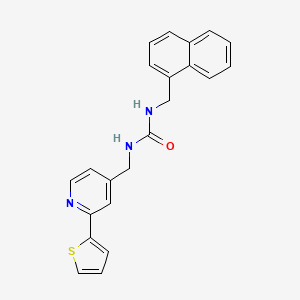![molecular formula C18H25NO3 B2779122 N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide CAS No. 1421499-81-1](/img/structure/B2779122.png)
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Hydroxypropylation: The hydroxypropyl group is added through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the furan ring.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the adamantane core reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide: shares similarities with other adamantane derivatives, such as amantadine and rimantadine.
Furan-containing compounds: Similar to other furan derivatives, it exhibits unique reactivity due to the presence of the furan ring.
Uniqueness
Structural Features: The combination of the adamantane core with the furan ring and hydroxypropyl group makes this compound unique.
Reactivity: Its unique structure imparts distinct reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-15(16-2-1-5-22-16)3-4-19-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,5,12-15,20H,3-4,6-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQSOIIXZRGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)
![2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2779043.png)
![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)

![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)


![1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2779062.png)
